molecular formula C8H13N5O2 B13339906 Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13339906
M. Wt: 211.22 g/mol
InChI Key: AHFPDTXMVWGGQD-UHFFFAOYSA-N
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Description

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a triazolopyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a triazole ring. The compound features a methyl carboxylate group at position 2 and an aminomethyl substituent at position 7 (see Figure 1). This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylate ester and primary amine functionalities, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis likely involves cyclocondensation of triazole precursors with carbonyl-containing reagents, analogous to methods described for related triazolopyrimidines .

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H13N5O2/c1-15-7(14)6-11-8-10-3-2-5(4-9)13(8)12-6/h5H,2-4,9H2,1H3,(H,10,11,12)

InChI Key

AHFPDTXMVWGGQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(CCNC2=N1)CN

Origin of Product

United States

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis often begins with the preparation of a triazolo[1,5-a]pyrimidine core, which can be achieved through condensation reactions involving 3-amino-1,2,4-triazole and suitable carboxylate esters.

  • Coupling Reactions : The introduction of the aminomethyl group at the 7-position typically involves nucleophilic substitution or reductive amination reactions.

  • Purification : The final product is purified using standard techniques such as chromatography or crystallization.

Catalysts and Conditions

The use of catalysts and additives can significantly enhance the efficiency and yield of the synthesis. For instance, the synthesis of related triazolo[1,5-a]pyrimidine derivatives has been facilitated by the use of catalysts like TMDP (2,4,6-trimethyl-1,3,5-triazapentane) in mixed solvents such as ethanol and water.

TMDP as a Catalyst

  • Advantages : TMDP offers high catalytic efficiency, safety, and eco-friendliness.
  • Conditions : Reactions are typically conducted at reflux temperatures with a mixture of ethanol and water as the solvent.

Piperidine as a Catalyst

  • Advantages : Piperidine can also be used as a catalyst or solvent, providing high yields under optimized conditions.
  • Conditions : Reactions are often performed at elevated temperatures (e.g., 65°C) with varying amounts of piperidine.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields the corresponding reduced triazolopyrimidine .

Mechanism of Action

The mechanism of action of methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it can inhibit endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolopyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Key structural analogs and their distinctions are summarized below:

Compound Name Substituents Key Features Evidence Source
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Position 5: methyl; Position 7: phenyl; Position 2: ethyl carboxylate Enhanced lipophilicity due to phenyl group; used as a precursor for hydrolysis to carboxylic acids .
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Position 7: chloro; Position 5: propyl; Position 2: methyl carboxylate Chlorine and propyl groups increase electrophilicity and steric bulk, potentially enhancing reactivity as an intermediate .
7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Position 2: carboxylic acid; Position 7: oxo; Position 5: phenyl Carboxylic acid group improves water solubility; oxo group may facilitate hydrogen bonding in biological targets .
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Position 2: amine; Position 7: methyl Primary amine at position 2 enhances nucleophilicity, suitable for further derivatization .
2-(Benzylsulfanyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Position 6: carboxamide; Position 7: trimethoxyphenyl; Position 2: benzylsulfanyl Trimethoxyphenyl and carboxamide groups are associated with anticancer activity via HSP40/JDP inhibition .

Physicochemical and Spectral Properties

  • Melting Points : Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate (mp 206°C) demonstrates higher thermal stability compared to methyl ester analogs, likely due to aromatic stacking .
  • Solubility : Carboxylic acid derivatives (e.g., 7-oxo-5-phenyl) exhibit improved aqueous solubility over ester counterparts, critical for bioavailability .
  • Spectroscopy : IR and NMR data (e.g., C=O stretch at 1666 cm⁻¹ in ) provide benchmarks for verifying substituent patterns in related compounds.

Biological Activity

Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and enzyme-inhibitory properties based on recent research findings.

Chemical Structure and Properties

The compound belongs to the triazolo[1,5-a]pyrimidine class, which has been recognized for its broad spectrum of biological activities. Its unique structure allows it to interact with various biological targets effectively.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives against several viruses:

  • Influenza Virus : A study identified that certain derivatives of triazolo[1,5-a]pyrimidine exhibited significant inhibitory effects on influenza virus replication. Specifically, one derivative demonstrated an EC50 value of 16 μM against the virus at non-toxic concentrations .
  • SARS-CoV-2 : The compound was also evaluated for activity against SARS-CoV-2, with promising results showing an EC50 value of 34.47 µM for one of its analogues . This suggests that the triazolo scaffold may be a viable candidate for developing new antiviral agents.

Anticancer Activity

The biological evaluation of triazolo[1,5-a]pyrimidine derivatives has revealed their potential as anticancer agents:

  • Mechanism of Action : Some derivatives have been shown to suppress the ERK signaling pathway, inducing apoptosis in cancer cells and causing cell cycle arrest in the G2/M phase. For instance, a specific derivative demonstrated significant cytotoxicity against MGC-803 gastric cancer cells through modulation of apoptosis-related proteins .
  • Selectivity : The structure-activity relationship (SAR) studies indicate that modifications to the triazolo scaffold can enhance selectivity and potency against various cancer cell lines.

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor:

  • JAK Inhibition : Research indicates that this compound acts as a selective inhibitor of Janus kinases (JAK1 and JAK2), which are critical in various signaling pathways associated with inflammation and cancer progression. The binding affinity and inhibition mechanism were elucidated through biochemical assays demonstrating effective competition at the active site.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEC50/IC50 ValuesReference
AntiviralInfluenza Virus16 μM
AntiviralSARS-CoV-234.47 μM
AnticancerMGC-803 CellsNot specified
Enzyme InhibitionJAK1/JAK2Not specified

Case Studies

  • Influenza Virus Study : A focused screening campaign assessed over 3,000 compounds leading to the identification of triazolo derivatives with low toxicity and high antiviral activity against influenza strains. The study emphasized the importance of structural modifications for enhancing efficacy against viral targets.
  • Anticancer Research : In a study exploring anticancer properties, several triazolo derivatives were synthesized and tested against various cancer cell lines. The most potent compounds were those that effectively modulated key signaling pathways involved in cell proliferation and survival.

Q & A

(Basic) What are the standard synthetic protocols for Methyl 7-(aminomethyl)-triazolopyrimidine derivatives, and how do solvent systems influence yield?

Methodological Answer:
Triazolopyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-7-phenyl derivatives are prepared using molten-state TMDP (tetramethylenediamine phosphate) or TMDP in ethanol/water (1:1 v/v) under reflux . Key considerations:

  • Catalyst Selection : TMDP is preferred over piperidine due to higher reactivity, despite toxicity concerns .
  • Solvent Optimization : Ethanol/water mixtures improve solubility of intermediates, whereas molten-state TMDP reduces reaction time but requires strict temperature control (e.g., 120°C) .
  • Characterization : Post-synthesis, recrystallization from ethanol/DMF (1:1) enhances purity, with structural confirmation via 1H^1H NMR and IR spectroscopy .

(Basic) Which spectroscopic techniques are critical for confirming the structure of Methyl 7-(aminomethyl)-triazolopyrimidine derivatives?

Methodological Answer:
A multi-technique approach is essential:

  • 1H^1H NMR : Resolves substituent positions (e.g., aminomethyl protons at δ 4.3–4.4 ppm as triplets) and aromatic protons (δ 7.3–8.9 ppm for phenyl groups) .
  • 13C^{13}C NMR : Identifies carbonyl carbons (e.g., ester carbonyl at ~165 ppm) and triazole/pyrimidine ring carbons .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1700–1750 cm1^{-1}, NH2_2 bends at 1600–1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+^+ peaks at m/z 290–436 for triazolopyrimidines) .

(Advanced) How can researchers resolve contradictions in bioactivity data across studies on triazolopyrimidine analogs?

Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing methyl with cyclohexyl in carboxamide derivatives (e.g., compound 31 vs. 27 ) alters CB2 receptor affinity due to steric and electronic factors .
  • Standardized Assays : Replicate studies under identical conditions (e.g., fixed IC50_{50} measurement protocols for enzyme inhibition) .
  • Statistical Validation : Use multivariate analysis to isolate variables (e.g., solvent polarity, pH) impacting bioactivity .

(Advanced) What strategies optimize reaction conditions for scaling up triazolopyrimidine synthesis?

Methodological Answer:
Key optimization parameters:

  • Solvent Systems : Ethanol/water (1:1 v/v) balances cost and safety, while DMF enables high-temperature reactions (e.g., 120°C for 10 hours) but requires post-reaction purification .
  • Catalyst Recycling : TMDP recovery via acid-base extraction reduces costs and waste .
  • Process Control : Use DOE (Design of Experiments) to map temperature, stoichiometry, and catalyst concentration effects on yield .
  • Safety Protocols : Mitigate TMDP toxicity with closed-system reactors and real-time gas monitoring .

(Advanced) What methodologies elucidate the biological activity mechanisms of Methyl 7-(aminomethyl)-triazolopyrimidine derivatives?

Methodological Answer:
Mechanistic studies require interdisciplinary approaches:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates .
  • Molecular Docking : Predict binding modes with targets like CB2 receptors using software (e.g., AutoDock Vina) and correlate with experimental IC50_{50} values .
  • Metabolic Stability Tests : Use liver microsomes to assess cytochrome P450 interactions and identify metabolic hotspots (e.g., ester hydrolysis sites) .

(Basic) How do researchers ensure purity and stability of triazolopyrimidine derivatives during storage?

Methodological Answer:

  • Recrystallization : Ethanol/DMF (1:1) yields >95% pure crystals, verified via HPLC .
  • Storage Conditions : Store at -20°C under argon to prevent oxidation of aminomethyl groups .
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR analysis to detect degradation .

(Advanced) How can computational chemistry guide the design of novel triazolopyrimidine analogs?

Methodological Answer:

  • Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability .
  • QSAR Modeling : Relate substituent descriptors (e.g., logP, polar surface area) to bioactivity using machine learning .
  • MD Simulations : Simulate ligand-receptor dynamics to refine binding poses and improve affinity .

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